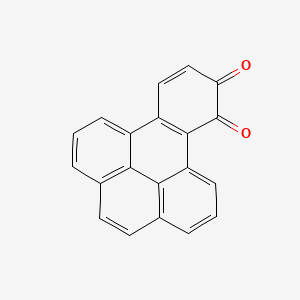

Benzo(e)pyrene-9,10-dione

Description

Structure

3D Structure

Properties

CAS No. |

82120-24-9 |

|---|---|

Molecular Formula |

C20H10O2 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

benzo[e]pyrene-9,10-dione |

InChI |

InChI=1S/C20H10O2/c21-16-10-9-14-13-5-1-3-11-7-8-12-4-2-6-15(18(12)17(11)13)19(14)20(16)22/h1-10H |

InChI Key |

OVEGFDZXZFWJCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C5=CC=CC(=C53)C=C2)C(=O)C(=O)C=C4 |

Origin of Product |

United States |

Benzo E Pyrene 9,10 Dione: Formation and Metabolic Pathways

Non-Enzymatic and Environmental Formation Mechanisms

Photo-oxidation Processes in Environmental Matrices

Polycyclic aromatic hydrocarbons adsorbed on atmospheric particulate matter are subject to photochemical transformations upon exposure to light. The photodegradation of benzo[e]pyrene (B47544) (BeP) has been investigated on surfaces that model atmospheric particles, such as silica (B1680970) gel and alumina (B75360). acs.org These studies confirm that diones, along with diols and hydroxy derivatives, are major photoproducts when BeP is irradiated under simulated atmospheric conditions. acs.org

The formation of these oxidized derivatives often proceeds through a radical cation-mediated mechanism. acs.org The distribution of specific products and the rate of degradation can be influenced by the nature of the surface to which the PAH is adsorbed. acs.org For instance, the photodegradation rate of BeP in acetonitrile (B52724), a polar solvent, is faster than in nonpolar hexane, and leads to the formation of a dione (B5365651) product. acs.org Research identifying the major photoproducts from BeP adsorbed on silica gel and alumina surfaces has characterized benzo[e]pyrene-4,5-dione. acs.org While specific studies detailing the photo-oxidation yield of Benzo(e)pyrene-9,10-dione are limited, the formation of various quinone isomers is a recognized consequence of PAH photo-oxidation in the environment. acs.orgacs.org The process involves the interaction of the parent PAH with light and oxygen, leading to the incorporation of oxygen functionalities into the aromatic system. acs.orgaacrjournals.org

Formation within Combustion Byproducts

Polycyclic aromatic hydrocarbons and their oxygenated derivatives, including quinones, are well-established byproducts of incomplete combustion. nih.govresearchgate.netmdpi.com These compounds are released into the environment from numerous sources, including vehicle exhaust (both gasoline and diesel), industrial emissions, the burning of fossil fuels and wood, and tobacco smoke. researchgate.netfrontiersin.orgaacrjournals.org

Quinones can be emitted directly from combustion sources or formed in the atmosphere through the photochemical reactions of their parent PAHs. frontiersin.org The mixture of PAHs and their derivatives in ambient air is complex, with quinones being recognized as potent redox-active compounds. frontiersin.org While specific identification of this compound in combustion emissions is not extensively documented, it is expected to be present as a component of the complex mixture of PAH quinones found in soot and other particulate matter originating from combustion processes. mdpi.comfrontiersin.org

In Vitro and In Vivo Models for Metabolic Studies

To understand the biological fate and potential toxicity of compounds like this compound, researchers employ a variety of experimental models. These systems, ranging from isolated cellular components to whole organisms, allow for the detailed investigation of metabolic pathways, including activation and detoxification processes. Due to the limited specific research on benzo[e]pyrene metabolism, many of the established models for its well-studied isomer, benzo[a]pyrene (B130552) (B[a]P), serve as relevant prototypes for studying PAH quinones. researchgate.netplos.org

Cellular Systems for Quinone Metabolism Characterization

Various cell culture systems are used to characterize the metabolism of PAHs and their quinone derivatives. These in vitro models provide a controlled environment to study specific cellular responses and metabolic pathways. The choice of cell line is often dictated by the target organ of interest for PAH toxicity, such as the lung, liver, or skin. jst.go.jp

Human cell lines are particularly valuable for their relevance to human health. For example, human breast epithelial cells (MCF-10A) have been used to study how B[a]P-quinones can increase cell proliferation and generate reactive oxygen species. nih.gov To compare organ-specific effects, researchers have utilized cell lines from human lungs (A549), bladder (T24), and liver (HepG2), revealing significant differences in their metabolic capacities and genotoxic responses to B[a]P. jst.go.jp Human neuroblastoma cells (SH-SY5Y) have been employed to investigate neurotoxic effects and disturbances in energy metabolism caused by B[a]P. mdpi.com Furthermore, hamster embryo cells have been used to study how benzo[e]pyrene can alter the metabolic activation of other PAHs. researchgate.net

More advanced cellular models include three-dimensional (3D) organoid cultures derived from human stem cells. These models, which can be developed for organs like the pancreas, liver, and colon, more closely mimic the multicellular structure and function of native tissue, offering a more physiologically relevant system for studying PAH metabolism and toxicity. oup.com

Table 1: Examples of Cellular Systems for PAH and Quinone Metabolism Studies

| Model System | Cell Type/Origin | Typical Application in PAH/Quinone Research | Reference(s) |

|---|---|---|---|

| A549 | Human Lung Carcinoma | Studying lung-specific metabolism and genotoxicity. | jst.go.jp |

| HepG2 | Human Liver Carcinoma | Reference model for liver metabolism and DNA adduct formation. | jst.go.jp |

| MCF-10A | Human Breast Epithelial | Investigating cell signaling, proliferation, and oxidative stress from quinones. | nih.gov |

| SH-SY5Y | Human Neuroblastoma | Assessing neurotoxicity and metabolic disruption. | mdpi.com |

| Hamster Embryo Cells | Rodent Embryo | Examining the influence of one PAH on the metabolism of another. | researchgate.net |

Subcellular Fractions in Metabolic Research

To investigate specific enzymatic reactions involved in metabolism, researchers use subcellular fractions isolated from tissues, most commonly the liver. These preparations allow for the study of metabolic pathways in a simplified, cell-free environment where individual enzymatic activities can be controlled and measured. The primary fractions used are microsomes, cytosol, and the S9 fraction.

Microsomes: These are vesicle-like artifacts formed from the endoplasmic reticulum. They are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are crucial for the initial oxidation of PAHs. oup.comosti.gov Microsomes also contain Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.gov Studying reactions in microsomes typically requires the addition of cofactors such as NADPH for CYP activity or UDPGA for UGT activity.

Cytosol: This is the soluble portion of the cytoplasm and contains a different set of metabolic enzymes, including various Phase II enzymes like sulfotransferases (SULTs) and glutathione (B108866) S-transferases (GSTs). It also contains reductases such as aldo-keto reductases (AKRs), which are involved in both the activation and detoxification of PAH quinones. nih.gov

S9 Fraction: This fraction contains both microsomes and cytosol, thus providing a wider range of both Phase I and Phase II metabolic enzymes. It is a more complete system than either fraction alone, though the concentration of any single enzyme is diluted. The S9 fraction is versatile because the activity of different cofactor-dependent enzymes can be initiated by adding the specific cofactors required (e.g., NADPH, UDPGA, PAPS for sulfotransferases).

Table 2: Key Subcellular Fractions and Associated Metabolic Activities

| Subcellular Fraction | Key Enzymes | Required Cofactors (Examples) | Typical Use in Quinone Research |

|---|---|---|---|

| Microsomes | Cytochrome P450s (CYPs), Epoxide Hydrolase (EH), UGTs | NADPH, UDPGA | Study of initial PAH oxidation and subsequent conjugation. |

| Cytosol | Aldo-Keto Reductases (AKRs), Sulfotransferases (SULTs), GSTs | NADPH, PAPS, GSH | Investigation of quinone reduction and conjugation pathways. |

Whole Organism Models for Metabolic Profiling

In vivo models are essential for understanding the complete metabolic profile of a compound, as they account for the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a whole organism.

Rodent models, such as mice and rats, are widely used in PAH research. Studies in neonatal rats have been used to examine the in vivo metabolism of topically applied B[a]P derivatives in the skin and liver. Mouse models, particularly those involving topical application to the skin, are a classical system for studying PAH carcinogenesis and metabolism. researchgate.net The use of transgenic mice can further elucidate the role of specific enzymes in the metabolic process.

Zebrafish have emerged as a valuable vertebrate model for toxicological studies, including the assessment of developmental toxicity and metabolic pathway alterations induced by PAHs. aacrjournals.org Their rapid development and optical transparency allow for real-time observation of toxic effects.

In addition to animal models, studies involving small benthic marine invertebrates have been used to survey in vivo PAH metabolism in an environmental context. At the highest level of relevance, human studies, though rare and conducted under strict ethical guidelines with microdosing, provide direct data on human pharmacokinetics and metabolism.

Table 3: Examples of Whole Organism Models for PAH Metabolic Profiling

| Model Organism | Type | Key Advantages | Example Application |

|---|---|---|---|

| Mouse | Mammal | Well-characterized genetics; historical data on PAH carcinogenesis. | Studying disposition and DNA binding in skin after topical application. researchgate.net |

| Rat | Mammal | Established model for toxicology and metabolism studies. | Investigating in vivo metabolism in skin and liver. |

| Zebrafish | Fish | Rapid development, optical transparency, suitable for high-throughput screening. | Assessing developmental toxicity and cardiovascular effects. aacrjournals.org |

Mechanistic Research on Molecular and Cellular Interactions

Generation of Reactive Oxygen Species (ROS)

A significant aspect of the biological activity of Benzo(e)pyrene-9,10-dione is its capacity to generate reactive oxygen species (ROS), which are known to cause cellular damage.

Redox Cycling Mechanisms and Oxidative Stress Induction

This compound is involved in redox cycling, a process that can lead to a state of oxidative stress within cells. This quinone can undergo reduction by cellular enzymes, such as NADPH-cytochrome P450 reductase, to form a semiquinone radical. This radical intermediate can then react with molecular oxygen, which regenerates the original quinone and simultaneously produces a superoxide (B77818) anion radical. This cyclical process leads to the sustained production of superoxide anions. nih.govmdpi.comresearchgate.net The continuous generation of these radicals can overwhelm the cell's natural antioxidant defenses, leading to oxidative stress, which can damage vital cellular components like lipids, proteins, and DNA. nih.govplos.org

Free Radical Formation Pathways

The principal pathway for the formation of free radicals by this compound involves its one-electron reduction to a semiquinone radical. This reaction is often catalyzed by flavoenzymes. The resulting semiquinone radical is highly reactive and readily transfers an electron to molecular oxygen, which results in the formation of the superoxide radical (O₂•−). nih.gov This superoxide radical can then be converted to hydrogen peroxide (H₂O₂) either spontaneously or through enzymatic action. In the presence of transition metals, hydrogen peroxide can participate in the Fenton reaction to generate the extremely reactive hydroxyl radical (•OH). nih.gov These free radicals are powerful oxidizing agents capable of initiating damaging cellular processes. plos.org

Molecular Interactions with Genetic Material

This compound can interact with genetic material, a process that can lead to mutations and may play a role in the initiation of carcinogenesis.

DNA Adduct Formation Mechanisms by Quinone Metabolites

While diol epoxides are well-known for forming stable DNA adducts, quinone metabolites like this compound also contribute to DNA damage. mdpi.com This occurs through the formation of both stable and depurinating adducts. researchgate.net The redox cycling of this compound generates ROS, which can oxidize DNA bases, particularly guanine, leading to the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). nih.govtandfonline.com Furthermore, research indicates that the semiquinone radical or other reactive species may directly bind to DNA, forming covalent adducts. researchgate.netaip.orgtandfonline.com Studies have identified adducts with both deoxyguanosine and deoxyadenosine. researchgate.nettandfonline.comacs.org First-principles calculations have been used to investigate the interactions between benzo[a]pyrene-7,8-dione (B196088) and DNA, identifying multiple possible adducts, including those formed through van der Waals interactions. aip.org

Interference with DNA Replication Fidelity

The presence of DNA lesions induced by this compound, such as 8-oxo-dG and other adducts, can compromise the fidelity of DNA replication. sci-hub.se During the replication process, DNA polymerases may incorrectly interpret the damaged DNA template, resulting in the insertion of incorrect bases. For instance, 8-oxo-dG can be mispaired with adenine, leading to G:C to T:A transversion mutations. tandfonline.com This reduction in the accuracy of DNA replication elevates the mutation rate, a critical factor in the development of cancer. frontiersin.org

Impact on DNA Repair Processes

This compound and the resulting oxidative stress can also affect the cellular DNA repair machinery. High levels of oxidative DNA damage may saturate the capacity of repair systems like the base excision repair (BER) pathway, which is the primary mechanism for removing oxidized bases. nih.gov Additionally, there is evidence to suggest that the quinone itself or its redox-cycling components might directly inhibit the function of crucial DNA repair enzymes. nih.gov This impairment of DNA repair can result in the accumulation of DNA damage, thereby increasing the probability of mutations and contributing to genomic instability. semanticscholar.org

Genotoxic Potential and Mutagenesis Studies

Direct studies measuring the genotoxic potential and mutagenic effects of this compound are not prominently available in the reviewed scientific literature. Research has focused more on the parent compound, benzo(e)pyrene (B[e]P), which, unlike its well-known carcinogenic isomer B[a]P, is generally considered non-carcinogenic or a weak carcinogen.

Induction of DNA Damage Events

There is no specific data in the search results detailing the induction of DNA damage events, such as the formation of DNA adducts or oxidative lesions, by this compound.

In contrast, studies on the parent compound B[e]P have shown that it does not significantly induce micronucleus formation, a key indicator of genotoxic damage, in cultured rat skin fibroblasts. aacrjournals.org This is in stark opposition to B[a]P, which markedly increases micronuclei in the same system. aacrjournals.org Furthermore, research on the co-carcinogenic effects of B[e]P indicates it has little to no effect on the total covalent binding of B[a]P to epidermal DNA, suggesting it does not directly participate in forming DNA adducts in the same manner as carcinogenic PAHs. oup.com

Analysis of Mutational Spectra in Model Systems

No studies were identified that analyze the specific mutational spectra or signature (e.g., the types and frequencies of base substitutions, insertions, or deletions) resulting from exposure to this compound. Such analyses are crucial for understanding the mutagenic mechanism of a compound but are contingent on evidence of its genotoxicity, which is currently lacking for this specific dione (B5365651).

Precursor Role in Carcinogenic Initiation

The role of this compound as a precursor in the initiation phase of carcinogenesis has not been established. Research on the parent compound, B[e]P, suggests a more complex, modulatory role in carcinogenesis rather than a direct initiating one.

Studies have described B[e]P as having both anti-carcinogenic and co-carcinogenic properties, depending on the primary carcinogen it is administered with. For instance, B[e]P can inhibit the tumor-initiating activity of potent carcinogens like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) while slightly potentiating the activity of B[a]P on mouse skin. oup.com This suggests that B[e]P's influence on carcinogenesis is likely indirect, possibly through the modulation of metabolic enzymes that activate or detoxify other carcinogenic compounds, rather than its metabolites acting as direct carcinogenic initiators.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating benzo(e)pyrene-9,10-dione from complex mixtures prior to its detection and quantification. The separation is typically based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAH metabolites, including quinones. For this compound, reversed-phase HPLC is the most common application. This approach utilizes a nonpolar stationary phase, typically a C18 (octadecylsilane) column, and a polar mobile phase.

The separation is achieved by a gradient elution program, where the composition of the mobile phase is altered during the analysis to ensure the effective separation of compounds with varying polarities. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govnih.gov The gradient starts with a higher proportion of the aqueous solvent and progressively increases the organic solvent concentration. This allows for the elution of more polar compounds first, followed by the less polar analytes like this compound. The specific retention time of the compound is a key parameter for its identification. While exact retention times vary depending on the specific conditions, the elution order of PAH metabolites is generally predictable. researchgate.net

Table 1: Illustrative HPLC Parameters for PAH Quinone Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from ~50% B to 100% B |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient to 40 °C |

| Injection Volume | 10 - 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quinone Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for the highly selective and sensitive analysis of quinones. This technique is particularly advantageous for distinguishing between isomeric forms of PAH quinones, which can be a significant analytical challenge. nih.gov The initial HPLC separation is followed by mass spectrometric detection, which offers a high degree of specificity.

LC-MS/MS methods for PAH quinones often employ atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). sciex.comdss.go.th The selection of the ionization source can be critical, with APCI sometimes offering better sensitivity and reduced matrix effects for less polar compounds compared to ESI. sciex.com The use of tandem mass spectrometry allows for Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented, and a characteristic product ion is monitored. This greatly enhances the signal-to-noise ratio and provides a high level of confidence in the identification and quantification of the analyte. sciex.com

Spectrometric Detection Methods

Spectrometric detection is integral to the analysis of this compound, providing both qualitative and quantitative information following chromatographic separation.

Mass Spectrometry (MS) in Qualitative and Quantitative Research

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound. In the context of LC-MS, the mass spectrometer serves as a highly specific detector. For this compound (molecular weight 282.29 g/mol ), the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 283.3.

Qualitative analysis involves the examination of the mass spectrum and the fragmentation patterns obtained through tandem MS (MS/MS). The fragmentation of the precursor ion provides structural information that can confirm the identity of the compound. For quantitative analysis, stable isotope-labeled internal standards, such as ¹³C-labeled analogues of the target compound, are often used to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.govbioscientifica.com The development of selected reaction monitoring (SRM) methods, based on specific precursor-to-product ion transitions, allows for the quantification of this compound even at very low concentrations. nih.gov

Table 2: Representative Mass Spectrometry Parameters for Benzo(a)pyrene-dione Analysis

| Parameter | Typical Setting |

| Ionization Mode | Positive Ion (ESI or APCI) |

| Precursor Ion (Q1) | m/z 283.3 [M+H]⁺ |

| Product Ion (Q3) | Specific fragment ions (e.g., loss of CO, H₂O) |

| Collision Energy | Optimized for specific transition |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Photo-Diode Array and UV Detection Strategies

Photo-Diode Array (PDA) and UV-Vis detectors are commonly coupled with HPLC systems for the detection of PAHs and their derivatives. researchgate.netd-nb.info These detectors measure the absorbance of the eluting compounds at specific wavelengths. This compound, like other PAH quinones, exhibits characteristic UV-Vis absorption spectra due to its conjugated aromatic system.

Detection is often performed at a standard wavelength, such as 254 nm, where many aromatic compounds absorb light. nih.gov However, the use of a PDA detector offers a significant advantage by acquiring the full UV-Vis spectrum of the analyte as it elutes from the column. This spectral information can be used to confirm the identity of the compound by comparing it to the spectrum of a known standard and to assess the purity of the chromatographic peak. csic.esacs.org While not as sensitive or selective as mass spectrometry, UV and PDA detection are robust and widely used for the analysis of these compounds. sciex.com

Electrospray Ionization Techniques in Metabolite Analysis

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile metabolites, including PAH quinones, by mass spectrometry. researchgate.net In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions of the analyte are expelled into the gas phase and can be analyzed by the mass spectrometer.

For the analysis of this compound, ESI is typically operated in the positive ion mode, generating the protonated molecule [M+H]⁺. acs.org The efficiency of the ionization process can be influenced by the composition of the mobile phase, with the addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) often used to enhance the signal. acs.orgnih.gov While ESI is known for its high sensitivity, it can be susceptible to ion suppression or enhancement due to matrix effects, where other components in the sample interfere with the ionization of the target analyte. sciex.com The use of stable isotope-labeled internal standards is a common strategy to mitigate these effects.

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step that dictates the sensitivity and reliability of the final analytical measurement. The goal is to extract this compound efficiently from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient, automated technique for extracting organic analytes from solid and semi-solid samples. csic.esdiva-portal.org It utilizes solvents at elevated temperatures and pressures, which enhances extraction efficiency by increasing solvent penetration into the sample matrix and improving analyte solubility. diva-portal.org This method offers significant advantages over traditional techniques like Soxhlet extraction, including reduced solvent consumption and faster extraction times. csic.esdiva-portal.org

Research on the extraction of oxy-PAHs, including various dione (B5365651) isomers of benzo[a]pyrene (B130552), provides a framework for optimizing PLE for this compound. For instance, studies comparing PLE with other methods for analyzing oxy-PAHs on airborne particulate matter have demonstrated high recoveries. researchgate.net In one such study, PLE using ethyl acetate as the extraction solvent yielded recoveries between 82% and 110% for a range of oxy-PAHs. researchgate.net For the extraction of benzo(a)pyrene metabolites from tissue, a mixture of methanol, chloroform, and water has been used effectively at temperatures of 60-80°C and a pressure of 10 MPa. nih.gov The selection of solvent, temperature, pressure, and number of extraction cycles are key parameters that must be optimized for the specific matrix and target analyte.

| Parameter | Condition | Sample Matrix | Reference |

|---|---|---|---|

| Solvent | Ethyl Acetate | Airborne Particulate Matter (Quartz Fiber Filters) | researchgate.net |

| Temperature | 100 °C | Contaminated Soil | diva-portal.org |

| Pressure | 10 MPa (approx. 1450 psi) | Liver Tissue | nih.gov |

| Solvent | Methanol + Chloroform + Water (30:15:10, v/v/v) | Liver Tissue | nih.gov |

| Temperature | 60-80 °C | Liver Tissue | nih.gov |

Ultrasonic Extraction (USE), or sonication, is another widely used technique for extracting organic compounds from solid matrices. researchgate.net It employs high-frequency sound waves to create cavitation bubbles in the solvent; the formation and collapse of these bubbles generate intense local pressure and temperature gradients, enhancing solvent penetration and accelerating the desorption of analytes from the sample matrix. researchgate.net USE is valued for its simplicity, low cost, and suitability for processing large batches of samples simultaneously. mdpi.com

The efficiency of USE is influenced by the choice of solvent, extraction time, and temperature. For the extraction of various oxy-PAHs from airborne particulate matter, USE with ethyl acetate achieved recoveries ranging from 67% to 97%. researchgate.net Studies optimizing USE for PAHs in soil found that solvent mixtures like hexane:acetone or cyclohexane:acetone for 30-60 minutes provided optimal results. researchgate.net While direct comparisons show PLE may offer higher recoveries for some compounds, USE remains a viable and practical option for processing environmental samples for this compound analysis. researchgate.netmdpi.com

| Compound | PLE Recovery (%) | USE Recovery (%) |

|---|---|---|

| Phenanthrene-9,10-dione | 100 | 97 |

| Benzo[a]anthracene-7,12-dione | 96 | 88 |

| Chrysene-5,6-dione | 110 | 89 |

| Benzo[a]pyrene-1,6-dione | 82 | 67 |

| Benzo[a]pyrene-3,6-dione | 92 | 75 |

Stable Isotope Dilution (SID) analysis is the gold standard for achieving the most accurate and precise quantification of analytes in complex matrices. This technique involves adding a known quantity of a stable isotope-labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample before any extraction or cleanup steps. nih.gov This labeled compound serves as an internal standard that behaves identically to the native analyte throughout the entire sample preparation and analysis process.

Because the stable isotope-labeled standard and the native analyte are nearly chemically and physically identical, they experience the same losses during extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the native analyte to the labeled standard in the final extract using mass spectrometry (typically LC-MS/MS), any variations in recovery are inherently corrected for. nih.govnih.gov This allows for highly accurate absolute quantification, compensating for matrix effects and procedural losses.

The development of a SID method for this compound would require the chemical synthesis of an isotopically labeled analog, such as [¹³C₄]- or [d₈]-Benzo(e)pyrene-9,10-dione. While specific labeled standards for this compound are not widely available commercially, methods developed for other benzo[a]pyrene diones demonstrate the power of this approach. For example, a sensitive SID-LC-MS/MS method was developed to quantify various benzo[a]pyrene metabolites, including B[a]P-7,8-dione, B[a]P-1,6-dione, and B[a]P-3,6-dione, using their corresponding [¹³C₄]-labeled standards. nih.gov This method achieved limits of quantitation in the low femtomole range, showcasing the exceptional sensitivity and robustness of the SID technique. nih.gov

Enzymology and Gene Expression Research

Differential Expression of Xenobiotic-Metabolizing Enzymes

The expression of enzymes responsible for metabolizing PAHs is often inducible upon exposure to the compounds themselves, a process regulated by cellular receptors like the Aryl hydrocarbon Receptor (AhR). However, research indicates that Benzo(e)pyrene is a significantly weaker ligand for the AhR compared to Benzo(a)pyrene. This fundamental difference suggests that the induction of key metabolic enzymes upon exposure to Benzo(e)pyrene may be less pronounced than with its more potent isomer.

Regulation of Cytochrome P450 Isoforms (e.g., CYP1A1, CYP1B1)

Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, are paramount in the initial oxidation of PAHs. nih.govresearchgate.net In studies focused on Benzo(a)pyrene, these enzymes catalyze the formation of epoxides, which are precursors to dihydrodiols and subsequently diol epoxides or quinones. nih.govoup.com The expression of both CYP1A1 and CYP1B1 is tightly regulated by the AhR. Given that Benzo(e)pyrene is a poor AhR agonist, its capacity to induce the expression of CYP1A1 and CYP1B1 is expected to be limited. This would, in turn, limit its own metabolic activation via this primary pathway.

Modulation of Aldo-Keto Reductase Enzyme Systems

Aldo-keto reductases (AKRs) represent an alternative "quinone pathway" for PAH activation. nih.gov These enzymes catalyze the oxidation of PAH trans-dihydrodiols to catechols, which then auto-oxidize to form reactive o-quinones. pnas.org For Benzo(a)pyrene, several human AKR isoforms (including AKR1A1 and AKR1C1-AKR1C4) are known to activate its trans-dihydrodiols to produce Benzo(a)pyrene-7,8-dione. nih.govpnas.org While direct evidence for Benzo(e)pyrene-9,10-dione formation via this pathway is not available, it is plausible that if a Benzo(e)pyrene-9,10-dihydrodiol is formed by CYP enzymes, it could be a substrate for AKRs. The expression of certain AKRs has been shown to be induced by tobacco smoke, which contains a mixture of PAHs. nih.gov

Induction of Epoxide Hydrolases and Quinone Oxidoreductases

Microsomal epoxide hydrolase (mEH) is a critical enzyme that converts PAH epoxides into trans-dihydrodiols. oup.com This can be a detoxification step, but it also produces the necessary substrate for the diol epoxide and quinone activation pathways. oup.comresearchgate.net

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key phase II detoxification enzyme that catalyzes the two-electron reduction of quinones to hydroquinones, protecting cells from the redox cycling and oxidative stress caused by semiquinone radicals. nih.govplos.org The expression of NQO1 can be induced by compounds that activate the Nrf2 antioxidant response pathway. Research on Benzo(a)pyrene quinones shows that NQO1 plays a protective role by preventing their metabolic activation by P450 reductase and reducing subsequent mutagenicity. nih.gov It is reasonable to infer that NQO1 would play a similar protective role against the potential toxicity of this compound, should it be formed in vivo.

Enzyme Kinetics and Polymorphism Studies

The efficiency of metabolic enzymes and the impact of genetic variations are crucial for determining individual susceptibility to PAH-induced toxicity.

Substrate Specificity and Catalytic Efficiency of Involved Enzymes

Detailed kinetic studies for the metabolism of Benzo(e)pyrene and the formation of its 9,10-dione are not well-documented. However, extensive research on Benzo(a)pyrene provides a framework for understanding these processes. For instance, kinetic analyses of Benzo(a)pyrene-7,8-dihydrodiol oxidation show that both CYP1A1 and AKR isoforms can compete for the same substrate. acs.orgacs.org The catalytic efficiency (kcat/Km) of these enzymes determines whether the diol is converted to a diol epoxide (by CYPs) or an o-quinone (by AKRs). acs.org For example, CYP1A1 generally exhibits high efficiency in metabolizing Benzo(a)pyrene and its dihydrodiols. oup.comacs.org The relative catalytic efficiencies of these enzymes for Benzo(e)pyrene-9,10-dihydrodiol remain to be determined.

Table 1: Kinetic Parameters for Benzo(a)pyrene-7,8-diol Oxidation by Competing Human Enzymes This table is based on data for Benzo(a)pyrene and is provided for illustrative purposes due to the lack of specific data for Benzo(e)pyrene.

| Enzyme | Metabolic Pathway | Product | Km (µM) | kcat (min-1) | kcat/Km (mM-1 min-1) | Reference |

|---|---|---|---|---|---|---|

| CYP1A1 | Diol Epoxide Pathway | anti-BPDE | 0.53 | 9.3 | 17000 | acs.org |

| CYP1B1 | Diol Epoxide Pathway | anti-BPDE | 1.0 | 3.8 | 3800 | acs.org |

| AKR1C1 | Quinone Pathway | B[a]P-7,8-dione | 12 | 0.48 | 40 | acs.org |

| AKR1C2 | Quinone Pathway | B[a]P-7,8-dione | 11 | 0.45 | 41 | acs.org |

| AKR1C3 | Quinone Pathway | B[a]P-7,8-dione | 34 | 0.31 | 9.1 | acs.org |

Impact of Genetic Polymorphisms on Metabolic Activation Pathways

Genetic polymorphisms in xenobiotic-metabolizing enzymes can significantly alter an individual's metabolic profile and susceptibility to carcinogens. Studies on Benzo(a)pyrene have linked polymorphisms in CYP1A1, GSTM1, and EPHX1 (epoxide hydrolase) to variations in DNA adduct levels and cancer risk. oup.comresearchgate.net For example, certain CYP1A1 variants show altered catalytic activity towards Benzo(a)pyrene and its metabolites. oup.com The CYP1A1*2A allele has been associated with different efficiencies in producing diol metabolites. oup.com Similarly, the null polymorphism in GSTM1, which results in a lack of functional enzyme, can lead to higher levels of reactive intermediates. oup.com While these specific polymorphisms have not been directly studied in the context of this compound, they underscore the principle that an individual's genetic makeup is a critical factor in the metabolism of any PAH. mdpi.com

Cross-Talk with Cellular Signaling Pathways

Detailed investigations into the cross-talk between this compound and various cellular signaling pathways are not available in the current body of scientific literature. The metabolic activation of parent compounds like BaP can lead to a variety of derivatives, each with potentially unique biological effects. Without specific studies, any discussion on the interaction of this compound with cellular signaling would be speculative.

There is currently no direct scientific evidence to confirm that this compound activates the Aryl Hydrocarbon Receptor (AhR). The activation of AhR by its ligands, such as BaP, initiates a well-documented signaling cascade. This typically involves the translocation of the AhR to the cell nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), leading to the increased expression of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1.

However, a thorough search of experimental research databases yields no studies that have specifically examined the ability of this compound to bind to and activate the AhR. Consequently, there is no data available on any potential downstream effects that would be mediated by AhR activation following exposure to this specific compound. This includes a lack of information on the induction of metabolizing enzymes or other target genes.

Due to the absence of research in this specific area, no data tables detailing research findings on the effects of this compound on gene expression or cellular signaling can be provided at this time. The scientific community has yet to publish findings that would populate such a table with the necessary empirical data.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of Benzo(e)pyrene-9,10-dione. These calculations are based on the principles of quantum mechanics and can provide detailed insights into the molecule's behavior.

The electronic properties of this compound, a dione (B5365651) derivative of benzo(e)pyrene, have been investigated using computational methods. Analysis of its electronic state reveals important information about its reactivity. The presence of two carbonyl groups in the structure significantly influences the electron distribution across the polycyclic aromatic system.

Molecular orbital theory is instrumental in understanding the chemical behavior of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. For quinones like this compound, the LUMO is of particular interest as it relates to their electron-accepting capabilities, which is a crucial factor in their biological and environmental interactions.

Computational studies have determined the energies of these frontier orbitals. The energy of the LUMO, in particular, has been correlated with the electron affinity of various quinones. A lower LUMO energy indicates a higher electron affinity, suggesting a greater propensity to accept electrons and participate in reduction reactions.

Table 1: Calculated Properties of this compound

| Property | Value | Significance |

| LUMO Energy | Varies by computational method | Indicates electron-accepting ability |

| Electron Affinity | Correlated with LUMO energy | Relates to reduction potential |

Computational models are employed to map out the potential reaction pathways for this compound. These models can calculate the energy changes that occur as the molecule transforms from reactants to products, identifying transition states and intermediates along the way. This is particularly useful for understanding its degradation mechanisms in the environment and its metabolic activation in biological systems.

For instance, the reduction of the quinone to a semiquinone radical and then to a hydroquinone (B1673460) is a critical pathway. Computational models can elucidate the energetics of these one-electron reduction steps. These calculations help in understanding the stability of the resulting radical intermediates and the feasibility of subsequent reactions.

Electronic State Analysis and Molecular Orbital Theory Applications

Kinetic Modeling of Environmental Transformation

Kinetic modeling is a computational approach used to simulate the rates of chemical reactions over time. For this compound, this is vital for assessing its environmental fate and persistence.

This compound can be present in the atmosphere, adsorbed onto particulate matter. Its degradation in the atmosphere is primarily driven by reactions with photochemically generated oxidants, such as the hydroxyl radical (•OH).

Kinetic models can predict the rate constants for the reaction of this compound with these atmospheric oxidants. By using computational chemistry to calculate the activation energies for these reactions, it is possible to estimate the atmospheric lifetime of the compound. These models take into account factors such as the concentration of oxidants and solar irradiance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.